N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine
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Overview
Description
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine is an organic compound that belongs to the class of imines It is characterized by the presence of a 4-chloroaniline moiety and a 3-methylthiophene group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine typically involves the condensation reaction between 4-chloroaniline and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- 4-chloro-N-methylaniline
- 4-chloroaniline
Uniqueness
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine is unique due to the presence of the 3-methylthiophene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with unique optical properties.
Properties
Molecular Formula |
C12H10ClNS |
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Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H10ClNS/c1-9-6-7-15-12(9)8-14-11-4-2-10(13)3-5-11/h2-8H,1H3 |
InChI Key |
RYWMGTXQNYKFIY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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